molecular formula C27H29NO5S B2731361 Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate CAS No. 518321-69-2

Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2731361
CAS No.: 518321-69-2
M. Wt: 479.59
InChI Key: CRTQKAOXYKDXIS-UHFFFAOYSA-N
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Description

Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C27H29NO5S and a molecular weight of 479.59 g/mol This compound is characterized by its unique structure, which includes a naphthofuran core, a butyl ester group, and a sulfonamide linkage

Preparation Methods

The synthesis of Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including the formation of the naphthofuran core, introduction of the sulfonamide group, and esterification. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Naphthofuran Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Sulfonamide Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides and amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthofuran core may also play a role in its biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate can be compared with similar compounds such as:

    Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: This compound has a fluorine atom instead of an isopropyl group, which may affect its reactivity and biological activity.

    Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate:

Properties

IUPAC Name

butyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5S/c1-5-6-15-32-27(29)25-18(4)33-26-22-10-8-7-9-21(22)24(16-23(25)26)28-34(30,31)20-13-11-19(12-14-20)17(2)3/h7-14,16-17,28H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTQKAOXYKDXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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